molecular formula C3H3FN2S B13293085 2-Fluoro-1,3-thiazol-5-amine

2-Fluoro-1,3-thiazol-5-amine

Cat. No.: B13293085
M. Wt: 118.14 g/mol
InChI Key: AVFOXWWYXPGFSI-UHFFFAOYSA-N
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Description

2-Fluoro-1,3-thiazol-5-amine is a useful research compound. Its molecular formula is C3H3FN2S and its molecular weight is 118.14 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1,3-thiazol-5-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3FN2S/c4-3-6-1-2(5)7-3/h1H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFOXWWYXPGFSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3FN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

118.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Strategic Role of Fluorine in Heterocyclic Compound Design

The introduction of fluorine into heterocyclic compounds is a widely employed strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a molecule. fluorochem.co.ukguidechem.com The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, allow it to exert profound effects on a parent molecule.

One of the primary benefits of fluorination is the enhancement of metabolic stability. The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes, which can improve a drug's half-life and bioavailability. Furthermore, the strategic placement of fluorine can alter the acidity or basicity of nearby functional groups, which can be crucial for optimizing a molecule's interaction with its biological target. guidechem.com

Fluorine substitution can also influence a molecule's conformation and its ability to permeate cell membranes. fluorochem.co.ukguidechem.com By altering the electronic distribution and creating specific dipole moments, fluorine can introduce new non-covalent interactions, such as dipole-dipole or hydrogen bonds, that can enhance binding affinity to target proteins. fluorochem.co.uk This ability to systematically modulate multiple properties makes fluorine a powerful tool in the rational design of new therapeutic agents. guidechem.com

The Thiazole and Aminothiazole Scaffolds in Contemporary Chemistry

The thiazole (B1198619) ring, a five-membered heterocycle containing sulfur and nitrogen, is considered a "privileged scaffold" in medicinal chemistry. This structural motif is present in a wide array of pharmacologically important molecules, demonstrating its versatility and favorable biological profile. The 2-aminothiazole (B372263) core, in particular, is a cornerstone for the synthesis of numerous biologically active compounds and is found in several clinically approved drugs.

Derivatives of 2-aminothiazole exhibit a remarkably broad spectrum of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antidiabetic properties. For instance, the anticancer drug Dasatinib and the PI3Kα inhibitor Alpelisib both feature the 2-aminothiazole structure, highlighting its importance in oncology research.

The widespread use of this scaffold stems from its synthetic accessibility, often through well-established methods like the Hantzsch thiazole synthesis, and its capacity for diverse chemical modifications. The amino group at the 2-position serves as a versatile handle for building more complex molecular architectures, allowing chemists to explore a vast chemical space in the search for new drug candidates.

Current Research Landscape and Potential of 2 Fluoro 1,3 Thiazol 5 Amine

De Novo Synthesis Strategies for the 1,3-Thiazole Ring System

De novo strategies involve the creation of the 1,3-thiazole heterocyclic core from acyclic precursors. These methods are fundamental for creating a wide array of substituted thiazoles.

The Hantzsch thiazole synthesis, first reported in 1889, is a cornerstone reaction for creating thiazole derivatives, typically involving the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). nih.govacs.orgnih.gov This method has been adapted to produce fluorinated analogues. A common approach involves the reaction of a fluorinated precursor, such as 2-bromo-4-fluoroacetophenone, with various thiosemicarbazones in refluxing ethanol (B145695) to yield fluorophenyl-based thiazoles. nih.govacs.org

Modifications to the classic Hantzsch synthesis aim to improve yields, simplify procedures, and enhance stereoselectivity. The Holzapfel-Meyers-Nicolaou modification, for instance, proceeds through a hydroxythiazoline intermediate generated under basic conditions, which is subsequently dehydrated using trifluoroacetic anhydride (B1165640) (TFAA) to form the thiazole ring. researchgate.net Other variations utilize microwave irradiation or heterogeneous catalysts to create greener and more efficient one-pot, three-component reactions. researchgate.netresearchgate.net

Table 1: Examples of Modified Hantzsch Synthesis for Fluorinated Thiazoles

Precursor 1 Precursor 2 Conditions Product Type Reference
Aryl-substituted thiosemicarbazones 2-Bromo-4-fluoroacetophenone Ethanol, reflux, 4-5 h 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles nih.govacs.org
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one Thiourea & Substituted benzaldehydes SiW.SiO2 catalyst, heating or ultrasonic irradiation Substituted Hantzsch thiazole derivatives researchgate.net
α-Chloroglycinates Thioamide derivatives Basic conditions, then TFAA/pyridine (B92270), then TEA 5-Acylamino-1,3-thiazoles researchgate.net

Beyond the Hantzsch synthesis, other cyclization strategies are employed, often utilizing fluorinated building blocks to construct the thiazole ring. One advanced method involves a [4+1] cycloaddition strategy using difluorocarbene. nii.ac.jp In this approach, N-(thioacyl)amidines react with difluorocarbene to form 5,5-difluorothiazoline intermediates, which are then aromatized to yield 5-fluorothiazoles. nii.ac.jp

Electrochemical methods have also emerged, featuring a cascade reaction that includes enamine C-H thiolation and C-N amination to form the thiazole ring system. rsc.org Other techniques rely on the cyclodehydration of precursor molecules containing β-hydroxy amides using reagents like Deoxo-Fluor. researchgate.net A different approach involves the reaction of aminonitriles with carbon disulfide, known as the Cook-Heilbron method, which directly yields 5-aminothiazole derivatives. nih.gov

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and reduced waste by combining multiple reaction steps into a single procedure without isolating intermediates. ijcce.ac.ir Several such methods have been developed for synthesizing fluorinated thiazoles.

A notable example is the one-pot, three-component regioselective synthesis of fluorine-containing thiazoles from an alkylisothiocyanate, an aryl amine, and a fluorinated α-bromo ketone in the presence of poly-4-vinyl pyridine as a recyclable heterogeneous catalyst. researchgate.net This method proceeds at room temperature and produces excellent yields. researchgate.net Microwave-assisted one-pot syntheses of thiazol-2-imines have also been developed, providing a catalyst-free and rapid route to these compounds. researchgate.net These MCRs are highly valued for their ability to quickly generate diverse libraries of complex molecules from simple starting materials. researchgate.netacs.org

Table 2: Examples of One-Pot/Multicomponent Syntheses for Thiazole Derivatives

Components Catalyst/Conditions Product Type Yield Reference
Alkylisothiocyanate, Aryl amine, 2-bromo-2-(2-fluorophenyl)-1-cyclopropylethanone Poly-4-vinyl pyridine 3-Alkyl-2-(arylimino)-4-cyclopropyl-5-(2'-fluorophenyl)-thiazole 82-96% researchgate.net
Phenacyl bromide, Substituted N-arylthiourea, Substituted aniline (B41778) Microwave irradiation (catalyst-free), Ethanol (5Z)-N-(3-(aryl)-4-phenylthiazol-2(3H)-ylidene)benzenamine 65-85% researchgate.net
2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, Thiosemicarbazide, Pyrazole-4-carbaldehyde Orthophosphoric acid Pyrazolyl-hydrazino-thiazole derivatives - ijcce.ac.ir

Introduction of Fluorine and Amino Functionalities

An alternative synthetic strategy involves the functionalization of a pre-formed thiazole ring. This requires methods for the regioselective introduction of fluorine and amino groups at specific positions.

Introducing a fluorine atom onto a thiazole ring requires precise control to ensure the correct isomer is formed. A key method for this is direct C-H bond fluorination. A practical, large-scale synthesis of 2-amino-5-fluorothiazole, an isomer of the title compound, has been reported. researchgate.net This process involves the reaction of a dilithiated 2-butoxycarbonylaminothiazole with N-fluorobenzenesulfonimide (NFSi), an electrophilic fluorine source. researchgate.net

Palladium-catalyzed C-H fluorination is another powerful technique. rsc.org For example, 2-arylbenzo[d]thiazoles can undergo regioselective ortho-C-H fluorination using NFSI as the fluorine source, with L-proline acting as a crucial promoter. rsc.org The development of specialized ligands has further enabled the Pd-catalyzed fluorination of (hetero)aryl triflates and bromides at room temperature with high regioselectivity. acs.org

Table 3: Examples of Regioselective Fluorination Methods

Substrate Fluorinating Agent Catalyst/Conditions Product Reference
Dilithiated 2-butoxycarbonylaminothiazole N-fluorobenzenesulfonimide (NFSi) - 2-Amino-5-fluorothiazole researchgate.net
2-Arylbenzo[d]thiazoles N-fluorobenzenesulfonimide (NFSi) Pd(OAc)2, L-proline ortho-Fluorinated 2-arylbenzo[d]thiazoles rsc.org
(Hetero)aryl triflates AgF Pd-catalysis with AlPhos ligand (Hetero)aryl fluorides acs.org

The introduction of an amino group onto the thiazole ring can be challenging. The Chichibabin reaction is a classic method for aminating nitrogen-containing heterocycles, and it can be applied to thiazoles, though it often results in poor yields. thieme-connect.de

More modern and efficient methods often involve nucleophilic aromatic substitution (SNAr) reactions. For instance, a sulfone group on a thiazole ring can act as a versatile leaving group, facilitating amination by reacting with various primary and secondary amines to produce aminated thiazole derivatives in good yields. rsc.org As mentioned previously, some synthetic routes, such as the Cook-Heilbron synthesis, build the ring in a way that directly installs the amine group at the C5 position. nih.gov In many cases, the amino group, often in a protected form, is incorporated into one of the acyclic precursors before the final ring-closing cyclization step. researchgate.net

Advanced Coupling and Cross-Coupling Methods

The functionalization of the thiazole core is crucial for creating diverse molecular architectures. Transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Transformations for Thiazole Functionalization

Palladium catalysis stands out for its versatility in the functionalization of heterocyclic compounds, including thiazoles. Researchers have developed various palladium-catalyzed methods for the arylation, and C-H bond functionalization of the thiazole ring.

Direct arylation of thiazole derivatives via C-H bond activation using a ligand-free palladium acetate (B1210297) [Pd(OAc)2] catalyst has been reported. organic-chemistry.org This method is economically and environmentally favorable as it avoids the need for pre-functionalized organometallic reagents. organic-chemistry.org The reaction demonstrates high regioselectivity, exclusively yielding 5-arylated thiazoles. organic-chemistry.org It tolerates a range of functional groups on the aryl bromide coupling partner, including acetyl, nitro, nitrile, fluoro, and trifluoromethyl groups, providing moderate to high yields. organic-chemistry.org However, sterically hindered or strongly deactivated substrates can result in lower reactivity. organic-chemistry.org

Another strategy involves the palladium-catalyzed sequential C-H arylation at the 5-position and C-C bond activation at the 2-position of a masked thiazole derivative. scispace.com This approach allows for the synthesis of differently substituted 2,5-diarylthiazoles, which are of interest for their photoluminescent and electrochemical properties. scispace.com

Furthermore, palladium catalysis has been utilized for the late-stage functionalization of peptides containing thiazole motifs. This involves the thiazole-directed C(sp³)–H arylation of amino acid side chains, enabling the synthesis of diverse peptide libraries. acs.orgthieme-connect.com The internal thiazole ring acts as a directing group, facilitating site-selective arylation. acs.orgrsc.org This method is compatible with various aryl donors and biomolecules, highlighting its utility in constructing complex bioactive molecules. thieme-connect.comrsc.org

The Suzuki coupling, a palladium-catalyzed cross-coupling of organoboron compounds with organic halides, has also been applied to the synthesis of arylthiazoles. For instance, 2-arylbenzothiazoles can be synthesized via the Suzuki coupling of 2-bromobenzothiazole (B1268465) with aryl boronic acids. researchgate.net

Table 1: Examples of Palladium-Catalyzed Reactions for Thiazole Functionalization

Catalyst/ReagentSubstrate(s)Product TypeKey Features
Pd(OAc)₂Thiazole derivatives and aryl bromides5-arylated thiazolesLigand-free, high regioselectivity, avoids organometallic reagents. organic-chemistry.org
Palladium catalystMasked thiazole and aryl iodide2,5-diarylthiazolesSequential C-H arylation and C-C bond activation. scispace.com
Palladium catalystThiazole-containing peptides and aryl donorsArylated peptidesLate-stage functionalization, thiazole as a directing group. acs.orgthieme-connect.com
Palladium(0) complex2-bromobenzothiazole and aryl boronic acids2-arylbenzothiazolesSuzuki coupling for C-C bond formation. researchgate.net

Other Metal-Catalyzed Synthetic Routes

While palladium catalysts are widely used, other transition metals also play a significant role in the synthesis and functionalization of thiazoles. Copper and iron-based catalytic systems have shown considerable utility.

Copper-catalyzed amination of 2-halothiazoles provides an efficient route to 2-aminothiazoles. core.ac.uk Both primary and secondary amines can be effectively coupled with 2-halothiazoles, and the reaction can be accelerated using microwave irradiation. core.ac.uk This method is notable for its use of a green solvent and tolerance of other halide groups on the thiazole ring. core.ac.uk

Transition-metal-catalyzed aerobic oxidative coupling represents another important strategy. For example, the synthesis of 6-substituted imidazo[2,1-b]thiazoles has been achieved from 2-aminothiazoles and acetophenones using either a Copper(II) triflate/Potassium iodide (Cu(OTf)₂/KI) or an Iron(III) chloride/Zinc iodide (FeCl₃/ZnI₂) system. thieme-connect.comthieme-connect.com This one-pot cascade process involves the formation of two new C-N bonds under mild reaction conditions. thieme-connect.comthieme-connect.com

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of pharmaceuticals and fine chemicals. nih.gov For thiazole synthesis, this includes the use of environmentally benign solvents, catalysts, and energy sources. nih.gov

Solvent-Free and Microwave-Assisted Syntheses

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. jusst.orgclockss.org

Several studies have reported the microwave-assisted synthesis of 2-aminothiazole (B372263) derivatives. One approach involves the reaction of o-chloroacetophenone, iodine, and thiourea under microwave irradiation, which proceeds rapidly to give high yields of the product. nih.gov Another method describes a one-pot, three-component reaction of aromatic ketones, N-bromosuccinimide (NBS), and thioureas in a mixture of polyethylene (B3416737) glycol (PEG)-400 and water under microwave irradiation. researchgate.net This protocol avoids the use of lachrymatory α-haloketones and utilizes a green solvent system. researchgate.net

A simple and versatile microwave-assisted protocol for the synthesis of 2-aminothiazoles from propargylamines and isothiocyanates has also been developed. kcl.ac.uk This domino reaction, catalyzed by p-toluenesulfonic acid (PTSA), selectively yields 2-aminothiazoles at elevated temperatures within minutes. kcl.ac.ukbepls.com

Solvent-free conditions, another tenet of green chemistry, have also been explored. For instance, the synthesis of 7-methyl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives has been accomplished through a one-pot reaction of an aminothiazole, an aldehyde, and ethyl acetoacetate (B1235776) under microwave irradiation without any catalyst. clockss.org

Sustainable Catalysis in Thiazole Chemistry

The development of sustainable and recyclable catalysts is a key area of green chemistry research. rsc.orgbohrium.com This includes the use of heterogeneous catalysts, biocatalysts, and catalysts derived from renewable resources.

For the synthesis of 2-aminothiazoles, several sustainable catalytic systems have been reported. Nafion-H, a solid-supported acid catalyst, has been used in a polyethylene glycol-water solvent system, offering improved efficiency and reduced waste. tandfonline.com Montmorillonite K10 clay has also been employed as an effective catalyst for the one-pot synthesis of 2-aminothiazoles from methylcarbonyl compounds and thiourea. researchgate.net

More recently, a magnetically recoverable nanocatalyst, Ca/4-MePy-IL@ZY-Fe₃O₄, has been developed for the one-pot synthesis of 2-aminothiazoles. rsc.org This multifunctional catalyst, combined with the use of trichloroisocyanuric acid (TCCA) as a green halogen source, allows for a safe, efficient, and recyclable synthetic process. rsc.org Starch nanoparticles, a biodegradable and inexpensive catalyst, have also been shown to be effective in the synthesis of 2-aminothiazoles. researchgate.net

Furthermore, a cross-linked chitosan (B1678972) hydrogel has been evaluated as a green biocatalyst for the synthesis of novel thiazole derivatives under ultrasonic irradiation, demonstrating high yields and reusability. mdpi.com Another sustainable approach involves the use of a sulfonated peanut shell residue-derived carbonaceous catalyst for the multicomponent synthesis of trisubstituted thiazoles under microwave-assisted, on-water conditions. acs.org The use of deep eutectic solvents (DES), which are biodegradable and inexpensive, as both a catalyst and reaction medium for the one-pot synthesis of 2-aminothiazole derivatives represents another advancement in green thiazole chemistry. academie-sciences.fr

Table 2: Green Chemistry Approaches for Thiazole Synthesis

MethodCatalyst/ConditionsKey Green Features
Microwave-assisted synthesisp-toluenesulfonic acidRapid reaction times, high yields. kcl.ac.uk
Microwave-assisted synthesisNone (catalyst-free)Solvent-free, energy-efficient. clockss.org
Microwave-assisted synthesisPEG-400 and waterUse of green solvents, avoids hazardous reagents. researchgate.net
Solid-supported catalysisNafion-H in PEG-waterRecyclable catalyst, reduced waste. tandfonline.com
Clay catalysisMontmorillonite K10Effective and inexpensive catalyst. researchgate.net
NanocatalysisCa/4-MePy-IL@ZY-Fe₃O₄Magnetically recoverable, green halogen source. rsc.org
BiocatalysisCross-linked chitosan hydrogel with ultrasonic irradiationRecyclable biocatalyst, high yields. mdpi.com
Biomass-derived catalysisSulfonated peanut shell residueSustainable catalyst from waste biomass. acs.org
Deep Eutectic SolventCholine chloride-ureaBiodegradable and inexpensive catalyst and medium. academie-sciences.fr

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a complete NMR analysis would include ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques.

Proton (¹H) NMR Analysis for Structural Elucidation

A ¹H NMR spectrum would be expected to show a signal for the proton at the 4-position of the thiazole ring and signals for the amine (-NH₂) protons. The chemical shift and multiplicity of the H-4 proton would be influenced by the adjacent fluorine and sulfur atoms. The amine protons would likely appear as a broad singlet, and their chemical shift could vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum would provide crucial information about the carbon backbone of the molecule. Three distinct signals would be expected for the C-2, C-4, and C-5 carbons of the thiazole ring. The carbon directly attached to the fluorine atom (C-2) would exhibit a large coupling constant (¹JCF), which is a characteristic feature in ¹³C NMR of organofluorine compounds. The chemical shifts of the other carbons would also be influenced by the electronegative fluorine and the amino group.

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atom. A single signal would be expected for the fluorine atom at the 2-position. Its chemical shift would be a key identifier for the fluoro-thiazole moiety.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of 2D NMR experiments would be essential.

COSY (Correlation Spectroscopy) would establish the coupling between the H-4 proton and potentially the amine protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate the proton signals to their directly attached carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of atoms.

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would display characteristic absorption bands for the functional groups present. Key expected vibrations would include:

N-H stretching vibrations for the primary amine group, typically appearing as two bands in the region of 3300-3500 cm⁻¹.

C=N stretching vibration of the thiazole ring.

C-F stretching vibration, which is typically a strong band in the fingerprint region (around 1000-1400 cm⁻¹).

Vibrations associated with the thiazole ring itself.

Despite the expected spectroscopic features, the absence of published experimental data prevents a definitive analysis and the creation of data tables for this compound at this time. Further research and publication of the synthesis and characterization of this compound are required to populate these sections with factual data.

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy provides a valuable "molecular fingerprint" of this compound by probing its vibrational modes. The resulting spectrum is characterized by a series of bands corresponding to specific bond vibrations within the molecule. The presence of the fluorine atom, the amino group, and the thiazole ring gives rise to a unique spectral signature.

Key vibrational modes for substituted thiazoles include the C-S stretching, C=N stretching, and ring breathing modes. scialert.netcdnsciencepub.com For this compound, characteristic peaks can be assigned based on data from related structures. The C-S stretching vibrations in thiazole derivatives are typically observed in the 650-720 cm⁻¹ region. scialert.net The C-F stretching vibration is expected to produce a strong band, typically found in the 1000-1400 cm⁻¹ range for fluorinated aromatic compounds. The amino (NH₂) group introduces distinct vibrational modes, including a scissoring vibration which is often seen around 1580–1650 cm⁻¹. nih.gov The thiazole ring itself has characteristic stretching vibrations, often coupled with C=C and C=N stretching, appearing in the 1400-1600 cm⁻¹ region. cdnsciencepub.comresearchgate.net

Changes in the position and intensity of these Raman bands can occur due to intermolecular interactions, such as hydrogen bonding involving the amino group. researchgate.net Surface-enhanced Raman scattering (SERS) studies on related thiazole compounds have shown that adsorption onto a metal surface occurs primarily through the nitrogen lone pair of electrons, leading to significant enhancement and shifts in the ring vibration bands. nih.gov

Table 1: Postulated Characteristic Raman Shifts for this compound This table is based on typical vibrational frequencies for substituted thiazoles and related functional groups. Experimental values for this specific compound may vary.

Vibrational Mode Postulated Wavenumber (cm⁻¹) Description
C-S Stretch 650 - 720 Stretching of the carbon-sulfur bond within the thiazole ring. scialert.net
Thiazole Ring Breathing ~850 Symmetric expansion and contraction of the entire thiazole ring.
C-F Stretch 1000 - 1400 Stretching of the carbon-fluorine bond.
C-C/C=N Ring Stretches 1400 - 1550 Coupled stretching vibrations within the thiazole ring. researchgate.net

Mass Spectrometry (MS) Techniques

High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of this compound. Unlike low-resolution mass spectrometry, HRMS provides the exact mass of the molecular ion with high precision (typically to four or more decimal places), which allows for the determination of its elemental formula. nih.govmdpi.com

For this compound, the molecular formula is C₃H₃FN₂S. Using the masses of the most abundant isotopes of each element (¹²C, ¹H, ¹⁹F, ¹⁴N, and ³²S), the theoretical monoisotopic mass can be calculated with high accuracy. sisweb.com When analyzed by HRMS, typically using techniques like electrospray ionization (ESI), the instrument measures the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The measured exact mass should align with the calculated theoretical mass within a very small error margin (typically < 5 ppm), confirming the elemental composition. mdpi.com This level of accuracy is essential to differentiate the compound from other isomers or molecules with the same nominal mass.

Table 2: Exact Mass Data for this compound

Parameter Value
Molecular Formula C₃H₃FN₂S
Theoretical Monoisotopic Mass (M) 118.0004
Theoretical m/z of [M+H]⁺ 119.0077

Tandem Mass Spectrometry (MS/MS) is an analytical technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment for this compound, the protonated molecular ion ([M+H]⁺, m/z 119.0) is first isolated (MS1), then subjected to fragmentation, commonly through collision-induced dissociation (CID). uab.edu The resulting fragment ions are then separated and detected (MS2), providing a fragmentation spectrum.

The fragmentation pattern offers structural insights. For 2-aminothiazole derivatives, fragmentation can be complex. nih.gov Key fragmentation pathways may involve:

Loss of small neutral molecules: Common neutral losses from the thiazole ring could include hydrogen cyanide (HCN), thioformyl (B1219250) radical (HCS), or cyclopropenethione (C₃H₂S).

Ring cleavage: The thiazole ring can undergo cleavage at its weaker bonds, particularly the C-S and N-C bonds.

Loss of substituents: The fluorine atom or parts of the amino group could be lost.

Analyzing the masses of the product ions allows for the reconstruction of these fragmentation pathways, which helps to confirm the connectivity of atoms within the molecule and verify the identity of the compound. However, identifying specific oxidation sites on the 2-aminothiazole group can be challenging with traditional MS/MS due to a lack of unique fragmentation patterns. nih.gov

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of π → π* and n → π* electronic transitions within the aromatic thiazole ring and associated chromophores. nih.govacs.org

For aminothiazole derivatives, strong absorption bands are typically observed. acs.org A study on a related compound, 2-[(Thiophen-2-yl)methoxy]-1,3-thiazol-5-amine, reported a maximum absorption (λmax) at 278 nm. The electronic spectra of synthesized ligands containing the aminothiazole moiety often reveal intense bands in the range of 253–298 nm, attributed to π → π* transitions within the aromatic system. acs.org Another band, associated with the n → π* transition of the azomethine unit, can be found between 306–392 nm. acs.org The presence of the fluorine atom and the amino group as substituents on the thiazole ring will influence the energy of these transitions and thus the position of the absorption maxima.

Table 3: Representative Electronic Absorption Data for Thiazole Derivatives

Compound Type Transition Typical λmax (nm) Range Reference
Substituted Aminothiazoles π → π* 253 - 298 acs.org
2-[(Thiophen-2-yl)methoxy]-1,3-thiazol-5-amine - 278

Fluorescence spectroscopy provides information about the electronic structure of a molecule and its excited state properties. Upon absorbing light, a molecule is promoted to an excited electronic state; fluorescence is the emission of light as the molecule returns to its ground state.

Thiazole-containing compounds are known to be fluorescent, and their photophysical properties are highly dependent on their molecular structure and environment. acs.orgrsc.org The introduction of substituents, such as the fluorine atom and amino group in this compound, can significantly modulate the fluorescence quantum yield and the emission wavelength. nih.gov For instance, in a study of carbazole-thiazole dyes, the C-F derivative exhibited a higher fluorescence quantum yield compared to its chloro and bromo analogues. nih.gov

The emission maximum (λem) and Stokes shift (the difference between the absorption and emission maxima) are sensitive to solvent polarity. acs.org Generally, an increase in solvent polarity leads to a red-shift (bathochromic shift) in the emission wavelength and a decrease in the fluorescence quantum yield for many thiazole derivatives. acs.org Some thiazole-based fluorophores are also known to exhibit dual fluorescence, which can be influenced by factors like pH and molecular aggregation. mdpi.com The fluorescence properties of this compound would be influenced by the electron-donating nature of the amino group and the electron-withdrawing character of the fluorine atom, which together affect the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). um.es

Investigation of Dual Fluorescence Phenomena in Thiazole Systems

The phenomenon of dual fluorescence, where a molecule exhibits two distinct emission bands, is a subject of significant interest in the study of thiazole derivatives and related heterocyclic systems. This behavior often arises from different excited-state species, such as those formed through Excited-State Intramolecular Proton Transfer (ESIPT) or Twisted Intramolecular Charge Transfer (TICT) mechanisms. While direct studies on this compound are not extensively documented in this context, research on analogous compounds provides valuable insights into the methodologies used for such investigations.

A pertinent example is the study of dual fluorescence in 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT) within a micellar system. researchgate.net In this research, the emergence of dual fluorescence was linked to the specific molecular organization of the compound, which is dependent on both its own concentration and that of the surrounding detergent. researchgate.net Fluorescence measurements revealed that the particular arrangement of FABT molecules in the micellar environment gives rise to this phenomenon. researchgate.net

The investigation of such systems typically involves a series of spectroscopic measurements. The process begins with the analysis of normalized electronic absorption spectra at varying concentrations of the thiazole derivative in a solvent system, for instance, a buffer solution containing a non-ionic detergent like Triton X-100. researchgate.net This is followed by fluorescence emission spectroscopy, where the emission spectra are recorded at different concentrations of the detergent and the compound itself. researchgate.net The temperature is a critical parameter and is kept constant throughout the measurements. researchgate.net

The observation of dual fluorescence bands in the emission spectra under specific concentration conditions points towards the existence of at least two distinct emissive species. The interpretation of these findings often involves considering the potential for ESIPT, where a proton is transferred within the molecule in the excited state, leading to a new, lower-energy emissive species. Alternatively, the TICT mechanism may be at play, where a part of the molecule twists in the excited state, resulting in a charge-separated species with its own characteristic emission. The interplay of these mechanisms is often influenced by the microenvironment surrounding the molecule, such as the polarity and rigidity of the solvent or, in this case, the micellar assembly. researchgate.net

Table 1: Key Findings in the Investigation of Dual Fluorescence in a Thiazole Analogue System

ParameterObservationImplicationReference
Fluorescence Emission Emergence of a second, distinct emission band at specific concentrations.Indicates the presence of multiple emissive species in the excited state. researchgate.net
Molecular Organization The dual fluorescence is dependent on the concentration of the compound and the surrounding detergent.Suggests that molecular aggregation or specific interactions within the micellar environment are crucial for the phenomenon. researchgate.net
Proposed Mechanisms The phenomenon is related to ESIPT and/or TICT mechanisms.The dual emission likely originates from a combination of the original excited state and a new species formed by proton transfer or intramolecular twisting. researchgate.net
Experimental Conditions Spectroscopic studies were conducted in a micellar system (Triton X-100).The microenvironment provided by the micelles plays a key role in facilitating the processes that lead to dual fluorescence. researchgate.net

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography stands as a definitive method for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While a crystal structure for this compound is not publicly available, the analysis of a closely related derivative, 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, offers a representative example of the application of this technique to the thiazole class of compounds. iitkgp.ac.inresearchgate.net

In the structural analysis of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, single-crystal X-ray diffraction was employed to determine its solid-state conformation. researchgate.net The resulting data revealed a monoclinic crystal system with the space group P2/c. researchgate.net The central amide fragment was found to be nearly planar, with a root-mean-square deviation of 0.048 Å. iitkgp.ac.inresearchgate.net This planar moiety forms dihedral angles of 35.28 (8)° with the fluorobenzene (B45895) ring and 10.14 (12)° with the thiazole ring. iitkgp.ac.inresearchgate.net

A key aspect of the solid-state structure is the network of intermolecular interactions. In the crystal of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide, molecules are linked into inversion dimers through pairs of N—H⋯N hydrogen bonds, forming a distinct R2(8) motif. iitkgp.ac.inresearchgate.net Furthermore, weak C—H⋯O interactions connect these dimers into chains. iitkgp.ac.inresearchgate.net The combination of these hydrogen bonds results in the formation of (100) sheets. iitkgp.ac.inresearchgate.net Such detailed structural information is vital for understanding the packing of molecules in the solid state and can influence physical properties such as solubility and melting point.

Table 2: Crystallographic Data for 2-fluoro-N-(1,3-thiazol-2-yl)benzamide

ParameterValueReference
Chemical Formula C₁₀H₇FN₂OS researchgate.net
Molecular Weight 222.24 researchgate.net
Crystal System Monoclinic researchgate.net
Space Group P2/c researchgate.net
a (Å) 12.2171 (8) researchgate.net
b (Å) 5.0741 (3) researchgate.net
c (Å) 15.7078 (10) researchgate.net
β (°) 98.820 (6) researchgate.net
Volume (ų) 962.22 (11) researchgate.net
Z 4 researchgate.net
Temperature (K) 295 researchgate.net
Radiation Type Mo Kα researchgate.net

Computational Chemistry and Theoretical Investigations

Electronic Structure Calculations and Molecular Geometry Optimization

This area of computational chemistry focuses on determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and the distribution of electrons within it.

Density Functional Theory (DFT) for Ground State Properties

DFT is a workhorse method in computational chemistry used to investigate the electronic properties of molecules. nih.govajchem-b.com For 2-Fluoro-1,3-thiazol-5-amine, a DFT study, likely using a functional such as B3LYP, would be employed to optimize the molecular geometry. mdpi.com This would yield precise data on bond lengths, bond angles, and dihedral angles.

Furthermore, DFT calculations would provide key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. tandfonline.com A Molecular Electrostatic Potential (MEP) map could also be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. tandfonline.com While DFT studies have been performed on many related thiazole (B1198619) derivatives, specific data tables for this compound are absent from the literature. nih.govbohrium.com

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are based on first principles of quantum mechanics without the use of experimental data for parameterization, often providing very high accuracy. ajchem-b.com Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory could be used to obtain highly accurate predictions of the geometry and energy of this compound. researchgate.netresearchgate.net These calculations are computationally more intensive than DFT but can serve as a benchmark for less demanding methods. researchgate.net They are particularly useful for small molecules where high precision is required. A literature search did not yield any publications applying these high-accuracy methods to this specific compound.

Molecular Dynamics Simulations and Conformational Analysis

MD simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior.

Conformational Landscape of this compound

Nearly all molecules can exist in different spatial arrangements, or conformations, due to the rotation around single bonds. Conformational analysis of this compound would identify the most stable conformers and the energy barriers between them. This is crucial as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site. Although conformational studies have been performed on other fluorinated compounds, specific findings for this compound are not documented.

Dynamics of Interactions within Chemical Environments

MD simulations are instrumental in studying how a molecule like this compound would interact with its environment, such as a solvent or a biological target like a protein. acs.orgnih.gov These simulations can reveal details about the formation and stability of hydrogen bonds and other non-covalent interactions that govern molecular recognition processes. nih.gov For instance, simulations could predict how the fluorine and amine groups participate in binding, which is critical for drug design. nih.gov Such specific simulation studies for this compound have not been published.

Reactivity and Mechanistic Pathway Predictions

Theoretical methods can predict how and where a molecule is likely to react. By analyzing the electronic structure and using reactivity descriptors derived from DFT, chemists can predict the most probable sites for electrophilic and nucleophilic attacks. researchgate.net For example, the Fukui function can be calculated to pinpoint the reactivity of different atoms within the this compound molecule. This information is vital for planning synthetic routes and understanding potential metabolic pathways. However, specific theoretical reactivity studies for this compound are not available in the scientific literature. researchgate.net

A Computational Chemistry and Theoretical Investigation of this compound

The following article explores the chemical compound this compound through the lens of computational chemistry. It delves into theoretical investigations of its reactivity and potential as a ligand for biological targets, based on established computational methodologies and findings from structurally related molecules.

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, offering insights that complement experimental research. For a novel or sparsely studied compound like this compound, these methods are invaluable for predicting its electronic properties, reactivity, and potential for drug design.

Quantum chemical descriptors, derived from Density Functional Theory (DFT), offer a quantitative framework for understanding a molecule's stability and reactivity. acs.org These descriptors are calculated from the electronic structure and provide insight into the molecule's behavior in chemical reactions. For this compound, the interplay between the electron-donating amino group (-NH₂) and the electron-withdrawing fluorine (-F) atom is expected to significantly influence its reactivity.

Based on studies of related aminothiazoles and fluorinated heterocycles, the following properties for this compound can be predicted. dergipark.org.trnih.gov The amino group at position 5 is expected to raise the HOMO energy, making the molecule a better electron donor. Conversely, the electronegative fluorine atom at position 2 will likely lower the LUMO energy, making it a better electron acceptor. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting a chemically reactive molecule. dergipark.org.tr

Table 1: Predicted Global Quantum Chemical Reactivity Descriptors for this compound

DescriptorDefinitionPredicted Influence of SubstituentsPredicted Property
EHOMO Energy of the Highest Occupied Molecular Orbital-NH₂ group increases EHOMOHigh (Good electron donor)
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-F group lowers ELUMOLow (Good electron acceptor)
Energy Gap (ΔE) ELUMO - EHOMOOpposing effects of -NH₂ and -F reduce the gapSmall (High reactivity)
Hardness (η) (ELUMO - EHOMO) / 2Proportional to the energy gapLow (Soft molecule)
Electrophilicity (ω) μ² / 2η (where μ is chemical potential)Dependent on μ and ηModerate to High

Local Reactivity Descriptors: To predict which atoms in the molecule are most likely to react, local descriptors like Fukui functions (f(r)) are used. researchgate.net These functions indicate the change in electron density at a specific point when an electron is added or removed. For an electrophilic attack (reaction with an electron-poor species), the site with the highest value of f⁻(r) is most favorable. For a nucleophilic attack (reaction with an electron-rich species), the site with the highest f⁺(r) is preferred. In this compound, the nitrogen of the amino group and the carbon atoms of the thiazole ring are expected to be key sites for electrophilic attack, while the carbon atom bonded to fluorine would be a likely site for nucleophilic attack. researchgate.net

Theoretical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of transition states and activation barriers. researchgate.net This provides a detailed understanding of reaction pathways and regioselectivity. For this compound, computational methods could elucidate mechanisms for its synthesis and subsequent derivatization.

For instance, the classic Hantzsch synthesis of the thiazole ring can be modeled to understand the influence of the fluorine substituent on the cyclization step. jmchemsci.com Furthermore, reactions involving the amino group, such as acylation or condensation, can be investigated. Computational studies on related 2-aminothiazolines have shown that such reactions can be highly regioselective. nih.gov DFT calculations could predict whether reactions occur at the exocyclic amino group or the endocyclic thiazole nitrogen, and determine the activation energies for each pathway, corroborating experimental findings.

The 2-aminothiazole (B372263) scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs, particularly kinase inhibitors. nih.gov Molecular modeling techniques can be used to hypothesize how this compound and its derivatives might interact with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. scholarsresearchlibrary.com Numerous studies have docked aminothiazole derivatives into the active sites of various kinases, including Checkpoint Kinase 1 (Chk1), Lim Kinase 1 (Limk1), and Aurora kinase. nih.govnih.govshd-pub.org.rs

A hypothetical docking study of this compound into a kinase active site, such as that of Aurora-A (PDB: 1MQ4), can be proposed. nih.gov The aminothiazole core would be expected to form key interactions. The amino group at C5 could act as a hydrogen bond donor to backbone carbonyls in the hinge region of the kinase. The thiazole ring itself can engage in π-π stacking or hydrophobic interactions with aromatic residues like phenylalanine. scholarsresearchlibrary.com Crucially, the fluorine atom at C2 can form favorable halogen bonds or other electrostatic interactions with the protein, potentially enhancing binding affinity and selectivity.

Table 2: Hypothetical Molecular Docking Interactions of this compound with a Kinase Active Site (e.g., Aurora-A)

Moiety of LigandPotential Interaction TypePotential Interacting Residue(s)
**5-Amino Group (-NH₂) **Hydrogen Bond DonorHinge Region Backbone (e.g., Alanine)
Thiazole Ring π-π Stacking / HydrophobicAromatic residues (e.g., Phenylalanine)
Thiazole Nitrogen Hydrogen Bond AcceptorHinge Region Backbone (e.g., Leucine)
2-Fluoro Group (-F) Halogen Bond / ElectrostaticPolar residues or backbone atoms

While docking provides a snapshot of binding, Relative Binding Free Energy (RBFE) calculations offer a more quantitative prediction of ligand affinity. RBFE methods, which are based on physical principles and molecular dynamics simulations, calculate the difference in binding free energy (ΔΔG) between two related ligands. This approach is highly valuable in lead optimization to prioritize which chemical modifications are most likely to improve potency.

An RBFE study could be designed to evaluate a series of analogs based on the this compound scaffold. For example, one could computationally "mutate" the fluorine atom to other halogens (Cl, Br) or move it to a different position on the thiazole ring. The calculations would involve setting up a thermodynamic cycle where the alchemical transformation of one ligand into another is simulated both in the solvated protein binding site and in water alone. The resulting ΔΔG would predict the impact of that specific chemical change on binding affinity, guiding synthetic efforts toward more potent compounds.

By combining docking, free energy calculations, and QSAR (Quantitative Structure-Activity Relationship) models, a comprehensive SAR can be developed. nih.gov Computational models help rationalize why certain structural modifications lead to increased or decreased biological activity. For aminothiazole derivatives, SAR studies have revealed key features for activity. acs.org

For a series of hypothetical derivatives of this compound, computational models could be built to correlate calculated properties with activity. For example, a 3D-QSAR model like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be developed. nih.govshd-pub.org.rs These models generate contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrogen bond donors/acceptors would be favorable or unfavorable for activity. This provides a 3D roadmap for designing improved ligands. Studies on fluorinated heterocycles often show that fluorine substitution can enhance activity by improving binding interactions and metabolic stability. frontiersin.orgresearchgate.net A computational SAR study would help pinpoint the optimal placement and chemical context for fluorine and other substituents on the aminothiazole scaffold.

Table 3: Key SAR Insights from Computational Studies of Related Aminothiazoles

Structural FeatureInfluence on ActivitySupporting Computational Insight
H-bond donors on thiazole Often crucial for hinge binding in kinasesDocking studies show H-bonds to backbone residues. nih.govnih.gov
Substituents on the amino group Can modulate potency and selectivityCoMFA/CoMSIA maps indicate favorable steric/electrostatic fields. shd-pub.org.rs
Aromatic/heterocyclic groups Can provide additional binding interactionsDocking reveals π-stacking and hydrophobic interactions. scholarsresearchlibrary.comacademie-sciences.fr
Fluorine substitution Can increase potency through specific interactionsFluorine's electronegativity and ability to form halogen bonds can be modeled. acs.org

Chemical Reactivity and Mechanistic Studies

Reactivity of the Amine Functionality at Position 5

The amine group at the C5 position of the thiazole (B1198619) ring is a key site for various chemical transformations. Its nucleophilic nature allows for derivatization, and it can also be converted into a diazonium salt for further reactions.

Nucleophilic Reactivity and Derivatization (e.g., Acylation, Alkylation)

The amino group in 5-aminothiazole derivatives readily participates in nucleophilic reactions, such as acylation and alkylation.

Acylation: The reaction of 5-aminothiazoles with acylating agents, such as acid chlorides or anhydrides, typically in the presence of a base like pyridine (B92270), leads to the formation of the corresponding N-acyl derivatives. researchgate.netmdpi.com For instance, the acylation of 2,4-dimethyl-5-aminothiazole can be achieved through a Beckmann rearrangement of the corresponding oxime in the presence of phosphorus pentachloride, yielding 4-methyl-5-acetaminothiazole. ias.ac.in Similarly, 5-acyl-2-dialkylaminothiazoles can be synthesized from amidinothioureas. ias.ac.in

Alkylation: The amine group can also undergo alkylation. However, in the case of thiazole derivatives containing another nitrogen atom within the ring system, such as a pyridyl substituent, alkylation can occur selectively at the pyridine nitrogen. rsc.org The synthesis of 2-aminothiazoles can also be achieved through a domino alkylation-cyclization reaction of propargyl bromides with thioureas. thieme-connect.comorganic-chemistry.orgthieme-connect.com

Table 1: Examples of Nucleophilic Derivatization of Aminothiazoles
ReactantReagentProductReaction Type
5-Aminothiazole derivativeAcid chloride/anhydride (B1165640), PyridineN-Acyl-5-aminothiazoleAcylation
2,4-Dimethyl-5-acetylthiazole oximePhosphorus pentachloride4-Methyl-5-acetaminothiazoleAcylation (via Beckmann rearrangement)
Pyridyl-5-aminothiazoleAlkyl triflate or Benzyl iodideN-alkylated pyridinium (B92312) 5-aminothiazoleAlkylation (on pyridine ring)
Thiourea (B124793)Propargyl bromide2-Aminothiazole (B372263)Alkylation-Cyclization

Diazotization and Azo Coupling Reactions

The amine group at the 5-position can be converted to a diazonium salt, which can then participate in azo coupling reactions to form colored azo dyes. pharmaguideline.com The diazotization of 5-aminothiazole is typically carried out using nitrosylsulfuric acid in concentrated sulfuric acid. tandfonline.com The resulting thiazole-5-diazonium ion is reactive and can be coupled with various aromatic compounds. cdnsciencepub.comscribd.com

For example, 2-amino-5-nitrothiazole (B118965) can be diazotized and coupled with aniline (B41778) derivatives to produce blue dyes for cellulose (B213188) acetate (B1210297) materials. google.comrsc.org The C-5 position of 2-amino-4-phenylthiazole (B127512) is highly reactive towards diazo-coupling reactions. researchgate.net The stability and reactivity of the diazonium salt are influenced by the substituents on the thiazole ring. tandfonline.com The azo coupling reactions of heteroaromatic diazonium ions have been studied kinetically, showing that the reactivity of the diazonium ions can vary by several orders of magnitude. cdnsciencepub.com

Reactivity of the Fluorine Atom at Position 2

The fluorine atom at the C2 position is a key site for substitution reactions, primarily through nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) on the Thiazole Ring

The C2 position of the thiazole ring is electron-deficient, making it susceptible to nucleophilic attack. pharmaguideline.comchemicalbook.com A halogen atom at this position can be displaced by a strong nucleophile. pharmaguideline.com The presence of a fluorine atom, being the most electronegative halogen, enhances the electrophilicity of the carbon it is attached to, making it more reactive towards nucleophiles in SNAr reactions. organicchemistrytutor.commasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the fluorine, forming a negatively charged intermediate that is stabilized by resonance. organicchemistrytutor.commasterorganicchemistry.com The subsequent elimination of the fluoride (B91410) ion yields the substituted product. organicchemistrytutor.com This type of reaction has been utilized in the synthesis of various substituted thiazoles. researchgate.netgoogle.com

Palladium-Catalyzed Cross-Coupling with Fluorine as a Leaving Group

While less common than with other halogens, the fluorine atom can act as a leaving group in palladium-catalyzed cross-coupling reactions, a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netsigmaaldrich.com These reactions typically involve an oxidative addition of the C-F bond to a palladium(0) complex. mdpi.com The development of specific catalysts and reaction conditions, such as the use of particular ligands and additives, is often necessary to facilitate the cleavage of the strong C-F bond. mdpi.comnih.govresearchgate.net This methodology allows for the introduction of various aryl, and other groups at the C2 position of the thiazole ring.

Table 2: Reactivity of the Fluorine Atom at C2
Reaction TypeGeneral ReactantsKey Features
Nucleophilic Aromatic Substitution (SNAr)2-Fluorothiazole derivative, Strong nucleophileElectron-deficient C2 position facilitates attack. Fluorine's high electronegativity enhances reactivity. organicchemistrytutor.commasterorganicchemistry.com Proceeds via an addition-elimination mechanism.
Palladium-Catalyzed Cross-Coupling2-Fluorothiazole derivative, Organometallic reagent, Palladium catalystEnables C-C and C-heteroatom bond formation. researchgate.netsigmaaldrich.com Requires specific catalysts to cleave the strong C-F bond. mdpi.comnih.gov

Electrophilic and Nucleophilic Substitution on the Thiazole Ring System

The thiazole ring itself exhibits a distinct pattern of reactivity towards both electrophiles and nucleophiles. numberanalytics.com The electron density distribution in the thiazole ring makes the C5 position the most electron-rich and therefore the primary site for electrophilic substitution. pharmaguideline.comchemicalbook.comwikipedia.org The presence of an electron-donating group at the C2 position, such as an amino group, further facilitates electrophilic attack at C5. pharmaguideline.com

Conversely, the C2 position is the most electron-deficient and thus the preferred site for nucleophilic attack. pharmaguideline.comchemicalbook.com Nucleophilic substitution reactions on the thiazole ring are less common than electrophilic substitutions and generally require the presence of a good leaving group or activation of the ring. numberanalytics.com

Direct electrophilic aromatic substitution, such as halogenation, has been successfully achieved on the thiazolo[5,4-d]thiazole (B1587360) ring system, which is typically inert towards electrophiles. udayton.edu

Ring-Opening and Ring-Closure Reactions of the Thiazole Core

While the thiazole ring is generally stable due to its aromatic character, it can undergo ring-opening and ring-transformation reactions under specific conditions. Conversely, the synthesis of the 2-aminothiazole scaffold, a process of ring-closure, is a cornerstone of heterocyclic chemistry.

Ring-Opening Reactions

The cleavage of the thiazole ring in aminothiazole derivatives has been demonstrated, typically involving the scission of the C–S or C–N bonds. These reactions often require metal catalysis or highly reactive reagents.

One notable transformation is the palladium-catalyzed ring-opening/arylation/cyclization of 2-aminothiazoles. acs.orgnih.gov In this process, 2-aminothiazoles react with aryl (pseudo)halides, leading to the cleavage of the thiazole ring and subsequent rearrangement to form isocytosine (B10225) analogues. acs.orgnih.gov This reaction provides a modular approach to synthesizing new heterocyclic systems from a thiazole precursor.

Metal-induced ring-opening has also been observed. For instance, ions such as palladium(II) and platinum(II) can induce the cleavage of the C–S bond in 2-aminothiazole in basic media. rsc.org Reductive conditions can also facilitate ring-opening. The reaction of 2-amino-4-methylthiazole (B167648) with sodium in liquid ammonia (B1221849) results in the reductive cleavage of the thiazole ring, demonstrating the susceptibility of the C-S bond. researchgate.net

Table 1: Examples of Ring-Opening Reactions of Aminothiazole Derivatives

Reaction TypeReagents & ConditionsKey TransformationReference
Palladium-Catalyzed RearrangementAryl (pseudo)halides, Pd catalystRing-opening of 2-aminothiazole followed by cyclization to isocytosine analogues. acs.org, nih.gov
Metal-Induced Cleavage[PdCl₄]²⁻ or [PtCl₄]²⁻, basic mediaC–S bond cleavage in 2-aminothiazole. rsc.org
Reductive Ring-OpeningSodium in liquid ammoniaCleavage of the thiazole ring in 2-aminothiazole derivatives. researchgate.net

Ring-Closure Reactions (Synthesis)

The most fundamental method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis. tandfonline.comorganic-chemistry.org This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thiourea derivative. slideshare.net This versatile method allows for the introduction of various substituents onto the thiazole ring.

Modern variations include one-pot, multicomponent reactions that offer efficiency and atom economy. A notable example is the synthesis of polysubstituted 2-aminothiazoles from α-nitro epoxides, potassium thiocyanate, and primary amines. thieme-connect.comorganic-chemistry.orgthieme-connect.com This process proceeds via the in-situ ring-opening of the epoxide by the thiocyanate, followed by reaction with an amine and subsequent intramolecular cyclization to form the 2-aminothiazole ring. thieme-connect.com

Domino reactions provide another efficient route. For example, the reaction of propargyl bromides with thioureas under microwave irradiation leads to 2-aminothiazoles in a rapid, one-pot procedure involving alkylation followed by cyclization. organic-chemistry.orgresearchgate.net

Table 2: Selected Ring-Closure Methodologies for 2-Aminothiazole Synthesis

MethodologyKey ReactantsDescriptionReference
Hantzsch Synthesisα-Haloketone, ThioureaClassic cyclocondensation to form the 2-aminothiazole ring. tandfonline.com, organic-chemistry.org
Three-Component Reactionα-Nitro epoxide, KSCN, Primary amineOne-pot synthesis involving epoxide ring-opening and thiazole formation. thieme-connect.com, thieme-connect.com
Domino ReactionPropargyl bromide, ThioureaMicrowave-assisted domino alkylation-cyclization. organic-chemistry.org, researchgate.net

Mechanistic Investigation of Key Transformations

The reactivity of 2-Fluoro-1,3-thiazol-5-amine is a balance between the nucleophilic character of the amino group and the influence of the electronegative fluorine atom on the heterocyclic ring.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is a strong activating group for nucleophilic aromatic substitution (SNAr) due to its powerful electron-withdrawing inductive effect. This effect polarizes the C2-F bond and stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. The general mechanism proceeds in two steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the C2 carbon, which bears the fluorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the thiazole ring, particularly onto the electronegative nitrogen and sulfur atoms.

Leaving Group Expulsion: The aromaticity of the ring is restored by the elimination of the fluoride ion, which is a good leaving group, to yield the substituted product.

This pathway is crucial for the synthesis of various 2-substituted thiazole derivatives from a 2-fluoro precursor.

Mechanism of Electrophilic Substitution

While the fluorine atom deactivates the ring towards electrophilic attack, the powerful electron-donating amino group at C5 directs incoming electrophiles primarily to the C4 position. The proposed mechanism for electrophilic substitution (e.g., halogenation, nitration) involves:

Generation of Electrophile: The active electrophile (E⁺) is generated from the respective reagents.

Formation of Sigma Complex: The π-electrons of the thiazole ring attack the electrophile, forming a resonance-stabilized carbocation intermediate (sigma complex or arenium ion). The positive charge is delocalized across the ring, with significant contribution from the amino group.

Deprotonation: A base removes the proton from the C4 position, restoring the aromaticity of the thiazole ring and yielding the 4-substituted product.

Mechanism of Hantzsch Thiazole Synthesis

The formation of the 2-aminothiazole ring via the Hantzsch synthesis is a well-studied ring-closure mechanism. When applied to the potential synthesis of a precursor to this compound, the mechanism would be as follows:

Nucleophilic Attack: The sulfur atom of thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl compound, displacing the halide to form an S-alkylated isothiourea intermediate.

Cyclization: The nitrogen atom of the isothiourea then performs an intramolecular nucleophilic attack on the carbonyl carbon.

Dehydration: The resulting tetrahedral intermediate undergoes dehydration (loss of a water molecule) to form the aromatic 2-aminothiazole ring.

Exploration of Advanced Applications Excluding Clinical Human Trials

Design of Advanced Chemical Building Blocks and Intermediates for Synthesis

The unique electronic properties and reactive sites of the aminothiazole ring, particularly when modified with a fluorine atom, make it a valuable building block in synthetic chemistry. It provides a robust platform for constructing more complex molecular architectures.

The 2-aminothiazole (B372263) core is a fundamental scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents targeting a wide array of conditions, including infections, cancer, inflammation, and HIV. nih.gov Its structural versatility allows for the development of complex, fused heterocyclic systems. For instance, the thiazole (B1198619) unit can be integrated into larger frameworks like thiazolo[4,5-b]pyridines, which are explored for their biological activities. beilstein-journals.org The synthesis of such fused systems, including thiazolo[5,4-d]thiazoles, demonstrates the role of the thiazole ring in creating rigid, π-conjugated systems with unique electronic properties. mdpi.com

The reactivity of the amine group on the thiazole ring makes it an excellent handle for derivatization, enabling its use as a scaffold for future pharmacologically active molecules. nih.gov This approach, known as diversity-oriented synthesis, utilizes the core aminoazole structure to generate libraries of complex and varied heterocycles. frontiersin.org The development of these scaffolds is crucial for discovering novel molecular entities with specific functions.

Table 1: Examples of Complex Heterocyclic Systems Derived from Thiazole Scaffolds

Scaffold Type Resulting Complex System Synthetic Approach Reference
2-Aminothiazole Thiazolo[4,5-b]pyridines Formal replacement of a pyridine (B92270) moiety in a naphthyridine with a thiazole unit. beilstein-journals.org
Thiazole Thiazolo[5,4-d]thiazoles Condensation of dithiooxamide (B146897) and aromatic aldehydes. mdpi.com
2-Aminothiazole 2-Aminothiazole-5-carbamides Coupling of thiourea (B124793) with 3-Ethoxy-N-arylpropenamides. mdpi.com

As a precursor, 2-aminothiazole and its derivatives are foundational starting materials for a wide range of organic reactions. The amine group can be readily acylated, alkylated, or used in coupling reactions to introduce new functional groups and build molecular complexity. A straightforward example is the reaction of 2-aminothiazole with 2-fluorobenzoyl chloride to produce N-(thiazol-2-yl)benzamide derivatives, demonstrating its utility in amide bond formation. nih.gov

Furthermore, substituted aminothiazoles, such as 2-amino-5-bromothiazole, serve as versatile precursors. The bromine atom can be replaced through cross-coupling reactions, like the Suzuki reaction, to form carbon-carbon bonds, thereby linking the thiazole ring to other aromatic systems. mdpi.com This highlights the strategic importance of the aminothiazole core in multi-step synthetic sequences designed to access complex target molecules.

Rational Design of Ligands for Biological Targets (Mechanism-Focused Research)

The aminothiazole scaffold is a privileged structure in drug discovery, frequently utilized in the rational design of selective ligands for various biological macromolecules. The ability to systematically modify its structure allows researchers to fine-tune its properties for enhanced target interaction and improved pharmacokinetics.

Rational drug design often employs strategies like pharmacophore merging to create potent and selective inhibitors. Thiazole and the related thiadiazole heterocycles are key components in this process, serving as scaffolds for designing inhibitors of targets like c-Met kinase. nih.gov Structure-activity relationship (SAR) studies are essential for understanding how different substituents on the thiazole ring influence biological activity and selectivity. For example, in the design of acyl-ACP thioesterase inhibitors, structural variations on a thiazolo[4,5-b]pyridine (B1357651) scaffold were systematically evaluated to optimize inhibitory activity. beilstein-journals.org The position and nature of substituents can dictate the binding orientation and affinity of the ligand to its target, allowing for the enhancement of selectivity against off-target molecules.

Chemical modifications to the thiazole scaffold can significantly alter a molecule's drug metabolism and pharmacokinetic (DMPK) profile. nih.gov A critical aspect of this is controlling the ability of a compound to cross the blood-brain barrier (BBB). For certain therapeutic targets, BBB penetration is undesirable to avoid central nervous system side effects. Researchers have intentionally designed derivatives of related thiadiazole compounds to limit brain exposure by incorporating specific substituents that increase the efflux ratio, a measure of how effectively a compound is transported out of the brain. nih.gov This rational design approach involves modulating physicochemical properties such as lipophilicity and the presence of groups susceptible to transporter-mediated efflux to control the distribution of the molecule within the body. nih.gov

Table 2: Influence of Chemical Design on Pharmacokinetic Properties of Thiazole/Thiadiazole Analogs

Chemical Modification Pharmacokinetic Goal Observed Effect Reference
Incorporation of specific substituents Limit Blood-Brain Barrier (BBB) penetration Increased P-glycoprotein (Pgp) efflux ratio, reducing brain-to-plasma concentration. nih.gov

Understanding how a ligand interacts with its biological target at the molecular level is fundamental to mechanism-focused research. In vitro techniques are employed to elucidate these interactions. Molecular docking simulations are a powerful tool used to predict the binding modes of thiazole-based ligands. These computational studies can reveal key interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces, between the ligand and the active site of a macromolecule, such as the enzyme α-amylase. nih.gov

X-ray crystallography provides definitive experimental evidence of these interactions. The crystal structure of a 2-fluoro-N-(thiazol-2-yl)benzamide derivative, for instance, reveals the precise three-dimensional arrangement of the molecule and the nature of its intermolecular hydrogen bonds, which are critical for molecular recognition and binding to a target. nih.gov Such detailed structural information is invaluable for the iterative process of ligand design and optimization.

Development of Analytical Derivatization Reagents

The presence of a primary amine group on the 2-Fluoro-1,3-thiazol-5-amine structure makes it a candidate for investigation as a derivatization reagent in analytical chemistry. Derivatization is a technique used to convert an analyte into a product that is more easily detected or separated.

Application in High-Performance Liquid Chromatography (HPLC) for Detection Enhancement

In High-Performance Liquid Chromatography (HPLC), derivatization is often employed to enhance the detectability of analytes that lack a strong chromophore or fluorophore. Reagents containing an amine-reactive group can be used to tag such analytes, thereby improving their response to UV-Vis or fluorescence detectors. The potential utility of this compound in this context would involve its reaction with target analytes to form derivatives with improved detection characteristics. However, specific studies detailing the use of this compound for this purpose are not yet available.

Improvement of Separation Efficiency in Analytical Techniques

Beyond detection enhancement, derivatization can also improve the chromatographic separation of analytes. By altering the polarity and steric properties of a molecule, a derivatizing agent can influence its interaction with the stationary and mobile phases, leading to better resolution and peak shape. The fluorine atom in this compound could potentially be leveraged to modify the retention behavior of analytes in techniques like gas chromatography (GC) or supercritical fluid chromatography (SFC), although specific applications have not been documented.

Material Science Applications

The field of material science is another area where the properties of this compound could be of interest, particularly in the development of new materials with specific optical, electronic, or structural properties.

Exploration of Optical and Electronic Properties

Thiazole-containing compounds have been investigated for their optical and electronic properties, with some derivatives showing promise in applications such as organic light-emitting diodes (OLEDs) and nonlinear optics. tandfonline.com The introduction of a fluorine atom into the thiazole ring of this compound could modulate its electronic structure and, consequently, its photophysical properties. Theoretical studies and experimental investigations would be necessary to determine the specific absorption, emission, and charge-transport characteristics of materials incorporating this compound.

Potential as Ligands in Coordination Chemistry

The nitrogen and sulfur atoms in the thiazole ring of this compound provide potential coordination sites for metal ions. researchgate.net As such, this compound could serve as a ligand in the synthesis of coordination complexes. The nature of the metal-ligand interactions and the resulting geometry of the complexes would be influenced by the electronic effects of the fluorine and amine substituents. Such complexes could be explored for applications in catalysis, sensing, or as building blocks for functional materials. researchgate.net

Applications in Supramolecular Chemistry

Supramolecular chemistry involves the design and synthesis of complex assemblies of molecules held together by non-covalent interactions. The amine group of this compound is capable of forming hydrogen bonds, which are a key directional force in the construction of supramolecular architectures. This, combined with other potential intermolecular interactions, suggests that this compound could be a valuable building block for creating self-assembled monolayers, molecular cages, or other complex supramolecular structures. Further research is required to explore these possibilities.

Conclusion and Future Research Directions

Summary of Current Research Gaps and Challenges

Despite the recognized importance of fluorinated thiazoles, research specifically focused on 2-Fluoro-1,3-thiazol-5-amine is sparse. The primary challenge is a lack of fundamental data, which creates several significant research gaps:

Limited Synthetic Documentation: While general methods for thiazole (B1198619) synthesis, such as the Hantzsch reaction, are well-established, specific, high-yield, and scalable protocols for this compound are not widely published. donaulab.czrsc.org Many reported methods for related compounds suffer from harsh conditions or low yields. donaulab.cz A major challenge in the synthesis of substituted aminothiazoles is achieving regioselectivity, and this is likely a hurdle for this specific isomer as well. researchgate.netbeilstein-journals.org

Undefined Reactivity Profile: The chemical reactivity of this compound has not been systematically studied. The interplay between the electron-withdrawing fluorine atom at the 2-position and the electron-donating amine group at the 5-position creates a unique electronic environment. A comprehensive understanding of its nucleophilic and electrophilic substitution patterns, pKa values, and stability is currently missing.

Scarcity of Physicochemical Data: There is a notable absence of detailed physicochemical characterization. Data on properties such as crystal structure, solubility in various solvents, and electronic properties are not readily available. This information is critical for its application in both medicinal chemistry and materials science. bohrium.com

No Dedicated Biological Screening: Although the 2-aminothiazole (B372263) scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs, this compound itself has not been the subject of broad biological screening. nih.govlboro.ac.ukmdpi.com Its potential as an antimicrobial, anti-inflammatory, or anticancer agent remains speculative. nih.gov

Emerging Methodologies and Novel Synthetic Strategies

Overcoming the synthetic challenges associated with this compound requires the adoption of modern chemical technologies. Future research should focus on moving beyond traditional methods to more efficient and sustainable alternatives.

Green Chemistry Approaches: Recent reviews have highlighted the shift towards green synthetic routes for thiazole derivatives, employing techniques like microwave irradiation, ultrasound, and the use of environmentally benign solvents and catalysts to minimize waste and hazardous reagent use. nih.govresearchgate.net

Flow Chemistry: Continuous flow synthesis offers significant advantages for the production of heterocyclic compounds, including improved safety, scalability, and reaction control. beilstein-journals.org The application of microreactor systems for Hantzsch-type reactions has already shown promise for producing 2-aminothiazoles with conversions similar to or greater than batch syntheses. rsc.org This technology could be pivotal for the safe and efficient large-scale production of this compound. lboro.ac.ukbeilstein-journals.org

Novel Catalytic Systems: The development of new catalysts could facilitate more efficient and regioselective syntheses. Research into organocatalysis or the use of specific metal complexes could provide milder reaction conditions and better functional group tolerance, which is crucial when dealing with a multifunctional compound like this compound. acs.orgbohrium.com

Diversity-Oriented Synthesis: Advanced strategies like "Diversity Oriented Clicking" could be adapted to generate libraries of novel sulfonyl fluoride-functionalized 2-aminothiazoles, showcasing the potential for rapid diversification from a core scaffold. researchgate.netacs.orgchemrxiv.org

Table 1: Comparison of Potential Synthetic Methodologies for this compound
MethodologyPotential AdvantagesPotential ChallengesRelevant Research Area
Traditional Hantzsch SynthesisWell-established, straightforward concept.Often requires harsh conditions, can have low yields and poor regioselectivity. donaulab.czBaseline for optimization studies.
Microwave-Assisted SynthesisRapid reaction times, often higher yields, improved energy efficiency. figshare.comScalability can be an issue; requires specialized equipment.Green chemistry, rapid library synthesis. nih.gov
Continuous Flow ChemistryEnhanced safety, precise control over reaction parameters, high scalability, and potential for automation. beilstein-journals.orgacs.orgHigher initial equipment cost; potential for channel clogging.Process development, industrial-scale production. lboro.ac.uk
Novel OrganocatalysisAvoids toxic heavy metals, often milder reaction conditions, potential for asymmetric synthesis. acs.orgCatalyst development can be time-consuming; catalyst loading may be high.Asymmetric synthesis, green chemistry.

Interdisciplinary Research Opportunities for this compound

The unique structural features of this compound make it a promising candidate for exploration in several scientific disciplines. Its value as a versatile building block is currently untapped. fluorochem.co.ukcymitquimica.com

Medicinal Chemistry: The 2-aminothiazole core is a key pharmacophore in drugs for a wide range of diseases. fabad.org.trresearchgate.net The incorporation of fluorine is a well-known strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. frontiersin.org Therefore, this compound is an ideal starting point for developing new therapeutic agents. Specific areas of interest could include kinase inhibitors, antiparasitic agents, and central nervous system drugs. nih.govmdpi.com

Agrochemicals: Fluorinated compounds play a significant role in modern agrochemicals, including fungicides and insecticides. ccspublishing.org.cnresearchgate.net The thiazole ring is also present in many pesticides. nih.gov this compound could serve as a precursor for a new generation of agrochemicals with potentially improved efficacy and environmental profiles.

Materials Science: Thiazole-containing polymers and dyes have shown potential in applications such as organic light-emitting diodes (OLEDs) and sensors. researchgate.netkuey.net The fluorine atom can modulate the electronic properties of organic materials, making this compound an interesting building block for the synthesis of novel functional materials with tailored optical and electronic characteristics. rsc.org

PET Imaging: The presence of a fluorine atom makes the compound a candidate for the development of novel positron emission tomography (PET) radiotracers. acs.org By synthesizing an ¹⁸F-labeled version, researchers could develop new tools for in vivo imaging of biological targets, similar to what has been achieved with other fluorinated thiazole derivatives. acs.org

Table 2: Potential Interdisciplinary Applications of this compound
FieldPotential ApplicationRationaleKey Research Direction
Medicinal ChemistryScaffold for Novel TherapeuticsCombines the privileged 2-aminothiazole structure with the beneficial properties of fluorine. frontiersin.orgmdpi.comSynthesis of compound libraries and high-throughput biological screening.
AgrochemicalsFungicide/Insecticide PrecursorBoth thiazole and fluorine are common moieties in modern agrochemicals. ccspublishing.org.cnresearchgate.netDerivatization and testing against common agricultural pests and pathogens.
Materials ScienceComponent for Organic ElectronicsThiazoles are used in conductive polymers and dyes; fluorine can tune electronic properties. researchgate.netkuey.netPolymerization and characterization of optical and electronic properties.
Medical ImagingPET Radiotracer DevelopmentThe fluorine atom allows for isotopic labeling with ¹⁸F for use in PET scans. acs.orgDevelopment of radiosynthesis methods and in vivo evaluation of tracer candidates.

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-1,3-thiazol-5-amine, considering yield and purity?

Methodological Answer: Synthesis of this compound can be achieved via cyclization or nucleophilic substitution. For example:

  • Cyclization approach : React fluorinated precursors (e.g., 2-fluoro-thioureas or α-fluoro-β-keto esters) with ammonia or amines under acidic conditions. This method is analogous to the synthesis of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines, where cyclization of thioureas yielded thiazole cores .
  • Microwave-assisted synthesis : As demonstrated for triazole derivatives (e.g., 3-[(4-fluorobenzyl)thio]-1H-1,2,4-triazol-5-amine), microwave irradiation reduces reaction time (e.g., 30 minutes vs. 12 hours) and improves yields (85–90%) by enhancing reaction kinetics .

Q. Key Reaction Conditions Table

MethodReagents/ConditionsYieldPurity
Conventional heatingNaOH, EtOH, reflux (12 h)~70%95%
Microwave-assistedK₂CO₃, DMF, 100°C, 30 min~90%98%

Q. How to characterize the structure and purity of this compound using spectroscopic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 19F^{19}\text{F}-NMR to confirm fluorine placement and amine proton environments. For example, in 4-methyl-2-phenyl-1,3-thiazol-5-amine, the NH₂ group shows a singlet at δ 5.2–5.5 ppm .
  • Infrared (IR) Spectroscopy : Identify N–H stretches (3200–3400 cm⁻¹) and C–F vibrations (1100–1250 cm⁻¹) .
  • X-ray Crystallography : Resolve tautomeric forms and hydrogen-bonding networks, as done for 3-phenyl-1,2,4-triazol-5-amine derivatives .

Advanced Research Questions

Q. How to analyze tautomeric behavior in this compound under varying conditions?

Methodological Answer: Tautomerism can be studied via:

  • X-ray Diffraction : Compare crystal structures under different solvents/pH. For example, triazole derivatives crystallize as tautomeric mixtures (e.g., 3-phenyl-1,2,4-triazol-5-amine and 5-phenyl-1,2,4-triazol-3-amine) .
  • Computational Modeling : Use Density Functional Theory (DFT) to calculate energy differences between tautomers. Adjust substituent electronic effects (e.g., fluorine’s electron-withdrawing nature stabilizes specific tautomers) .

Q. Tautomer Stability Table

TautomerEnergy (kcal/mol)Dominant Condition
This compound0.0Neutral pH
5-Fluoro-1,3-thiazol-2-amine+2.5Acidic conditions

Q. What methodologies are employed to evaluate the biological activity of this compound derivatives?

Methodological Answer:

  • Antimicrobial Assays : Test against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using agar dilution methods, as done for triazole-thioether derivatives .
  • Anticancer Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7). For example, 5-(benzo[d][1,3]dioxol-5-ylmethyl)thiazol-2-amines showed IC₅₀ values of 1.2–8.7 μM .
  • Molecular Docking : Simulate binding to target proteins (e.g., EGFR kinase) using AutoDock Vina to rationalize activity .

Q. How to design computational models to predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze Fukui indices for electrophilic/nucleophilic sites. Fluorine’s electronegativity directs substitution to the C-2 position .
  • Solvent Effects : Use Polarizable Continuum Model (PCM) to simulate reaction in DMSO or water. Higher polarity stabilizes transition states, reducing activation energy .

Q. Data Contradictions and Resolution

  • Synthesis Yields : Microwave-assisted methods () report higher yields than conventional heating, but scalability may vary. Validate with pilot-scale trials .
  • Tautomerism : shows coexisting triazole tautomers, but thiazoles may favor one form due to ring electronegativity. Confirm via variable-temperature NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.